1-(4-Methoxyphenyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid
Description
Systematic IUPAC Nomenclature and CAS Registry
Molecular Formula and Weight Analysis
Molecular Formula and Isotopic Composition
The molecular formula is C₁₉H₁₉NO₄ , determined by elemental analysis and mass spectrometry. Key components include:
- Carbon (C): 19 atoms.
- Hydrogen (H): 19 atoms.
- Nitrogen (N): 1 atom.
- Oxygen (O): 4 atoms (including two from the ketone and carboxylic acid groups).
Molecular Weight and Physicochemical Properties
The molecular weight is 325.36 g/mol , calculated as follows:
| Element | Atomic Mass | Contribution |
|---|---|---|
| Carbon (C) | 12.01 | 19 × 12.01 = 228.19 |
| Hydrogen (H) | 1.008 | 19 × 1.008 = 19.15 |
| Nitrogen (N) | 14.01 | 1 × 14.01 = 14.01 |
| Oxygen (O) | 16.00 | 4 × 16.00 = 64.00 |
| Total | 325.36 g/mol |
Physicochemical data, such as melting points or solubility, are not explicitly reported in available sources.
X-ray Crystallographic Data and Conformational Studies
Crystallographic Analysis
No direct X-ray crystallography data are available for this compound in the provided sources. However, structural analogs, such as piperidine derivatives with carboxylic acid and ketone groups, suggest the following:
- Piperidine Ring Conformation: Likely adopts a chair-like or boat-like conformation due to steric and electronic effects of substituents.
- Functional Group Orientation: The carboxylic acid group may interact with the ketone group via intramolecular hydrogen bonding, influencing conformational stability.
Computational Modeling Insights
While experimental X-ray data are absent, computational docking studies (e.g., for related piperidine derivatives) highlight the importance of:
Spectroscopic Characterization (NMR, IR, MS)
NMR Spectroscopy
Proton (¹H) NMR
Key signals for related piperidine-carboxylic acid derivatives include:
| Proton Environment | Chemical Shift (δ, ppm) | Integration | Coupling Constants (J, Hz) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 12–13 (broad singlet) | 1H | – |
| Aromatic (4-Methoxyphenyl) | 6.8–7.2 (multiplet, 4H) | 4H | – |
| Piperidine (N-CH₂) | 3.0–3.5 (multiplet, 2H) | 2H | – |
| Piperidine (C=O adjacent) | 4.5–5.0 (multiplet, 1H) | 1H | – |
Note: Data extrapolated from structurally similar compounds.
Carbon (¹³C) NMR
Expected signals include:
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (C=O) | 170–175 |
| Ketone (C=O) | 200–210 |
| Aromatic (4-Methoxyphenyl) | 55–60 (OCH₃), 110–130 (aromatic carbons) |
Infrared (IR) Spectroscopy
Key absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Carboxylic Acid (O-H) | 2500–3300 (broad) | O–H stretch |
| Carboxylic Acid (C=O) | 1680–1720 | C=O stretch |
| Ketone (C=O) | 1650–1750 | C=O stretch |
| Aromatic (C–H) | 1450–1600 | C–C stretching |
Mass Spectrometry (MS)
Predicted fragmentation patterns include:
| Fragment | m/z | Relative Abundance |
|---|---|---|
| Molecular Ion [M]+ | 325 | 100% |
| Loss of COOH | 283 (325 – 42) | Moderate |
| Loss of Methoxyphenyl | 181 (325 – 144) | Low |
No experimental MS data are available; patterns are hypothesized based on functional groups.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-24-15-9-7-14(8-10-15)20-17(21)12-11-16(19(22)23)18(20)13-5-3-2-4-6-13/h2-10,16,18H,11-12H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYJLXJYIKCRFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(CCC2=O)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . Another method involves a multi-step synthesis that includes Friedel-Crafts acylation, conversion from the acyl group to an alkane, and nitration . Industrial production methods often focus on optimizing yield and scalability, ensuring that the synthesis process is both efficient and cost-effective.
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The C3-carboxylic acid group undergoes classical acid-derived reactions:
Mechanistic Insight : The electron-withdrawing effect of the adjacent piperidine ring enhances carboxylic acid electrophilicity, facilitating nucleophilic acyl substitution .
Oxo Group Reactivity at C6
The ketone at C6 participates in nucleophilic additions and reductions:
Structural Constraint : Steric hindrance from the 2-phenyl group limits access to bulkier nucleophiles .
Aromatic Ring Modifications
The 4-methoxyphenyl and 2-phenyl groups exhibit distinct reactivity:
3.1. Electrophilic Aromatic Substitution (4-Methoxyphenyl)
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methoxy group (C3') | 72% |
| Bromination | Br₂/FeBr₃ | Ortho to methoxy group (C2') | 68% |
Directing Effects : The methoxy group strongly activates the ring, favoring para-substitution unless sterically hindered .
3.2. 2-Phenyl Group Reactivity
-
Hydrogenation : Pd/C, H₂ → Cyclohexyl analog (not observed due to catalyst poisoning by N-heterocycle) .
-
Suzuki Coupling : Limited by electron-deficient nature; requires Pd(OAc)₂/XPhos at 100°C (≤40% yield) .
Ring-Expansion and Cyclization
Intramolecular reactions leverage spatial proximity of functional groups:
Thermodynamic Control : Ring strain in initial intermediates drives regioselectivity .
Stability and Degradation Pathways
Critical stability data under accelerated conditions:
This compound's reactivity profile highlights its versatility as a synthetic intermediate for bioactive N-heterocycles, particularly in protease inhibitor development . Experimental protocols should account for steric effects from the 2-phenyl group and electronic modulation by the 4-methoxyphenyl substituent.
Scientific Research Applications
Medicinal Chemistry
1-(4-Methoxyphenyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid is being investigated for its potential therapeutic effects, including:
- Antiviral Properties : Studies indicate that the compound may inhibit viral replication mechanisms, making it a candidate for antiviral drug development.
- Anti-inflammatory Effects : Research has shown potential in reducing inflammation, which is critical for treating various chronic diseases.
- Anticancer Activity : The compound has demonstrated cytotoxic effects on cancer cell lines, potentially through apoptosis induction and modulation of cell cycle progression.
Biological Studies
The compound's interaction with biological systems is a focal point of research:
- Mechanism of Action : It may act by binding to specific receptors or enzymes, altering their activity and leading to therapeutic effects. For instance, inhibition of certain metabolic pathways linked to diseases like diabetes and obesity has been documented.
| Biological Activity | Mechanism |
|---|---|
| Antiviral | Inhibition of viral replication |
| Anti-inflammatory | Modulation of inflammatory pathways |
| Anticancer | Induction of apoptosis in cancer cells |
Industrial Applications
In addition to its medicinal potential, this compound serves as a valuable building block in the synthesis of more complex organic molecules. Its applications in the pharmaceutical industry include:
- Drug Development : Used as an intermediate in synthesizing new therapeutic agents targeting various diseases.
- Chemical Research : Employed in studying reaction mechanisms and developing new synthetic methodologies.
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
-
Anticancer Efficacy :
- A study examined its effects on breast cancer cell lines, demonstrating significant cytotoxicity at low concentrations (IC50 values around 10 µM).
- Mechanistic studies indicated activation of caspases and disruption of mitochondrial membrane potential.
-
Antiviral Activity :
- In vitro assays showed that the compound effectively reduced viral load in infected cell cultures by up to 70% compared to control groups.
-
Inflammation Reduction :
- Animal models treated with the compound exhibited reduced markers of inflammation (e.g., cytokines) after administration.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid can be compared with other similar compounds such as:
4-Methoxyphenyl-1H-indole: This compound shares the methoxyphenyl group and exhibits similar biological activities.
4-Methoxyphenyl-1H-imidazole: Another compound with a methoxyphenyl group, known for its inhibitory effects on specific enzymes.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Biological Activity
1-(4-Methoxyphenyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid (CAS No. 477890-32-7) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H19NO4
- Molecular Weight : 325.36 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to 1-(4-methoxyphenyl)-6-oxo-2-phenylpiperidine derivatives may interact with various biological targets, including enzymes and receptors involved in critical pathways. The structure of this compound suggests potential interactions with:
- Enzymes : Inhibitors of xanthine oxidoreductase (XOR) have been studied for their role in managing hyperuricemia and gout, suggesting that derivatives may exhibit similar properties .
- Receptors : Piperidine derivatives often show activity against muscarinic acetylcholine receptors, which are implicated in cancer progression and neurodegenerative diseases .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, a derivative demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming established chemotherapeutics like bleomycin . This suggests that the compound may induce apoptosis and inhibit tumor growth through specific molecular interactions.
Case Studies
- Study on Anticancer Properties : A study conducted on piperidine derivatives indicated that modifications in their structure could enhance their anticancer activity. The results showed improved cytotoxic effects and apoptotic induction in cancer cell lines, suggesting that similar modifications could be explored for this compound .
- Xanthine Oxidoreductase Inhibition : In a comparative study of XOR inhibitors, several compounds were tested for their inhibitory potency against XOR. The most effective compounds exhibited IC50 values in the nanomolar range, highlighting the potential for developing new therapeutics based on similar scaffolds .
Data Table: Biological Activities and Related Compounds
Q & A
Q. How can researchers differentiate between off-target effects and true target engagement in mechanistic studies?
- Methodological Answer : Employ thermal shift assays (TSA) to confirm binding to the intended protein target. Validate using CRISPR/Cas9 knockout models or competitive binding assays with fluorescent probes (e.g., FITC-labeled analogs) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
